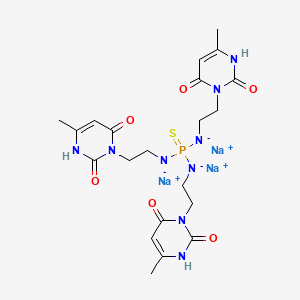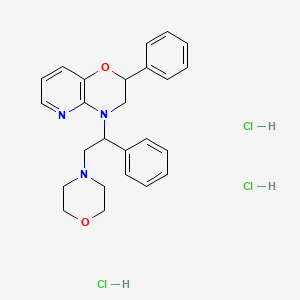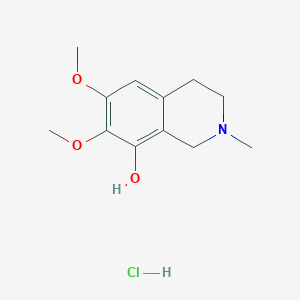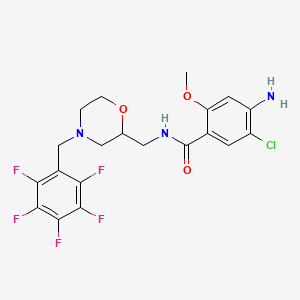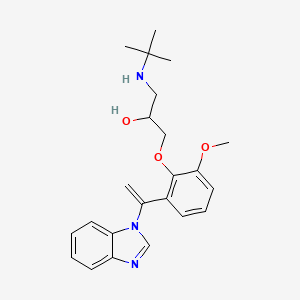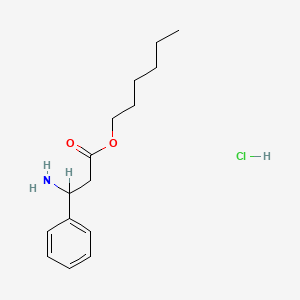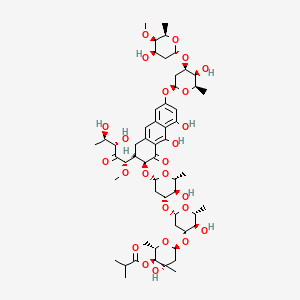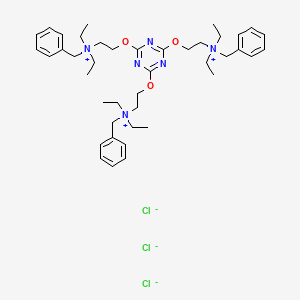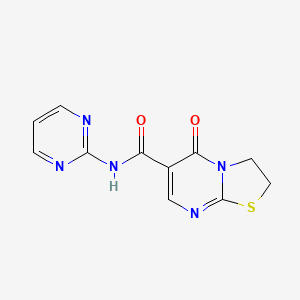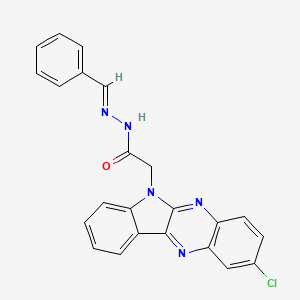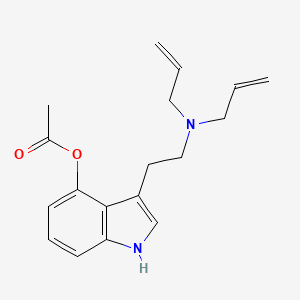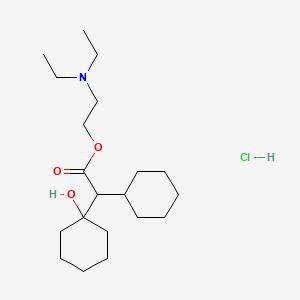![molecular formula C24H46O6 B12750403 bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
bis[5-(hydroxymethyl)heptyl] octanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a diester formed from octanedioic acid and 5-(hydroxymethyl)heptanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-(hydroxymethyl)heptyl] octanedioate typically involves the esterification reaction between octanedioic acid (suberic acid) and 5-(hydroxymethyl)heptanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis[5-(hydroxymethyl)heptyl] octanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, amides, or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[5-(hydroxymethyl)heptyl] octanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism of action of bis[5-(hydroxymethyl)heptyl] octanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bis[5-(hydroxymethyl)heptyl] suberate
- 1,8-Bis(5-ethyl-6-hydroxyhexyl) octanedioate
- 1-Hexanol, 2-ethyl-, diesters with C5-12 dicarboxylic acids
Uniqueness
Bis[5-(hydroxymethyl)heptyl] octanedioate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C24H46O6 |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
bis[5-(hydroxymethyl)heptyl] octanedioate |
InChI |
InChI=1S/C24H46O6/c1-3-21(19-25)13-9-11-17-29-23(27)15-7-5-6-8-16-24(28)30-18-12-10-14-22(4-2)20-26/h21-22,25-26H,3-20H2,1-2H3 |
Clave InChI |
NYTPTDFCOOWIGR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCCOC(=O)CCCCCCC(=O)OCCCCC(CC)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


